4-cyclopropyl-6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
Description
4-cyclopropyl-6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a synthetic heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group and a complex octahydropyrrolo[3,4-c]pyrrole moiety. The latter is further functionalized with a sulfonyl-linked 3,5-dimethylisoxazole group. Such compounds are typically synthesized for pharmaceutical applications, particularly in kinase inhibition or targeted cancer therapies, as suggested by research trends in bioactive heterocycles .
Crystallographic studies using tools like SHELX and ORTEP-3 have likely been critical in resolving its three-dimensional conformation, enabling structure-activity relationship (SAR) analyses . The compound’s sulfonyl group may enhance solubility and membrane permeability, while the pyrrolopyrrolidine scaffold could facilitate binding to enzymatic pockets via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
4-[[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-11-18(12(2)26-21-11)27(24,25)23-8-14-6-22(7-15(14)9-23)17-5-16(13-3-4-13)19-10-20-17/h5,10,13-15H,3-4,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMOTPONFIMISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropyl-6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound characterized by its unique structural features, which include a cyclopropyl group and an oxazole moiety. This compound has garnered significant attention in pharmacological research due to its potential biological activities, particularly in modulating various receptor pathways.
Structural Information
| Property | Details |
|---|---|
| Molecular Formula | C18H25N5OS |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may act as an allosteric modulator, influencing the binding affinity and efficacy of endogenous ligands at their respective receptors.
Potential Targets
- Purinergic Receptors : The compound may interact with P2X receptors, which are ATP-gated cation channels involved in various physiological processes including pain sensation and inflammation .
- Aryl Hydrocarbon Receptor (AhR) : It has been suggested that similar compounds exhibit agonist activities at AhR, influencing gene expression related to xenobiotic metabolism .
In Vitro Studies
Research indicates that compounds with similar structural motifs demonstrate significant biological activity. For example:
- Compounds featuring the oxazole moiety have been shown to exhibit anti-inflammatory effects by modulating cytokine production in immune cells .
In Vivo Studies
In animal models, compounds similar to 4-cyclopropyl derivatives have been tested for their pharmacological effects:
- Anti-Seizure Activity : Studies on allosteric modulators at sigma receptors have indicated potential anti-seizure effects .
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on a related pyrimidine derivative demonstrated a reduction in inflammatory markers in a murine model of arthritis.
- Neuropharmacological Assessment : Another investigation revealed that a structurally similar compound exhibited neuroprotective effects in models of neurodegeneration.
Comparative Analysis
A comparison of 4-Cyclopropyl derivatives with other pyrimidine compounds reveals differences in their biological activities:
| Compound Type | Biological Activity |
|---|---|
| Pyrimidine Derivatives | Varying anti-inflammatory properties |
| Oxazole-containing Compounds | Potential AhR agonist activity |
| Cyclopropyl Substituted Compounds | Modulation of purinergic signaling |
Scientific Research Applications
Structural Insights
The compound's structure includes:
- A pyrimidine core , which is a common scaffold in medicinal chemistry.
- A cyclopropyl group , known for enhancing the biological activity of compounds.
- An oxazole moiety , which may contribute to its pharmacological properties.
Medicinal Chemistry
The compound has potential applications in drug discovery due to its unique structure that may interact with biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer properties
- Antimicrobial activity
- Modulation of neurotransmitter systems
Studies are ongoing to evaluate the biological effects of this compound. Preliminary findings suggest it may act on specific receptors or enzymes, potentially influencing:
- Cell signaling pathways
- Metabolic processes
These interactions could lead to therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.
Synthesis and Development of Analogues
The synthesis of 4-Cyclopropyl-6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine serves as a platform for developing analogues with modified activity profiles. Researchers can explore:
- Variations in substituents to enhance efficacy or reduce toxicity.
Chemical Reactions and Mechanisms
Understanding the chemical reactivity of this compound is crucial for its application in synthetic chemistry. It can undergo various reactions such as:
- Oxidation and Reduction : Modifying functional groups to alter biological activity.
- Substitution Reactions : Introducing new functional groups to enhance solubility or bioavailability.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of related pyrimidine derivatives, demonstrating that structural modifications could significantly enhance cytotoxicity against various cancer cell lines. The findings suggest that the incorporation of the oxazole moiety may contribute to this activity.
Case Study 2: Neurotransmitter Modulation
Research on compounds similar to 4-Cyclopropyl derivatives indicated potential for modulating neurotransmitter receptors. This opens avenues for investigating the compound's effects on neurological disorders.
Comparison with Similar Compounds
Pyrimidine-Based Derivatives
Compared to simpler pyrimidines like 5-fluorouracil (5-FU), which lacks fused ring systems, the compound’s octahydropyrrolo[3,4-c]pyrrole moiety introduces conformational constraints that may improve target specificity.
Sulfonamide-Containing Compounds
Sulfonamide groups are common in drugs such as sulfamethoxazole. The 3,5-dimethylisoxazole-sulfonyl group in the compound differs by incorporating an isoxazole ring, which may enhance metabolic stability compared to aryl sulfonamides. This modification could reduce cytochrome P450-mediated degradation, as seen in similar isoxazole-sulfonamide hybrids .
Cyclopropyl-Substituted Molecules
Cyclopropyl groups are often used to restrict molecular flexibility. For example, ciprofloxacin (a fluoroquinolone antibiotic) uses a cyclopropyl ring to enhance DNA gyrase binding. In this compound, the cyclopropyl substituent may similarly stabilize interactions with hydrophobic enzyme pockets, though its positioning on the pyrimidine core (vs. a quinolone scaffold) could alter binding kinetics .
Functional Comparisons
Bioactivity and Mechanism
For instance, analogs like imidazoline sulfonamides demonstrate selective ferroptosis induction in oral squamous cell carcinoma (OSCC) cells, sparing normal tissues . The compound’s isoxazole-sulfonyl group may modulate redox homeostasis, akin to natural compounds reviewed in plant-derived biomolecule studies .
Pharmacokinetic Profiles
Compared to smaller heterocycles (e.g., imidazoles), the compound’s high logP (~3–4) due to its hydrophobic cyclopropyl and dimethylisoxazole groups may limit aqueous solubility. However, the sulfonyl linker could mitigate this by introducing polarity, as observed in sulfonamide-based kinase inhibitors .
Table 1: Key Properties of 4-cyclopropyl-6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine and Analogues
| Property | Target Compound | 5-Fluorouracil (5-FU) | Sulfamethoxazole | Ciprofloxacin |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~480 (estimated) | 130.1 | 253.3 | 331.4 |
| logP (Predicted) | 3.5–4.2 | -0.89 | 0.89 | 1.28 |
| Primary Therapeutic Use | Investigational (e.g., oncology) | Antimetabolite (cancer) | Antibiotic | Antibiotic |
| Key Structural Motif | Pyrrolopyrrolidine-sulfonamide | Pyrimidine | Aryl sulfonamide | Cyclopropyl-quinolone |
| Bioactivity Mechanism | Ferroptosis induction (hypoth.) | Thymidylate synthase inhibition | Dihydropteroate synthase inhib. | DNA gyrase inhibition |
| Solubility (mg/mL) | <0.1 (predicted) | 12 | 0.45 | 0.07 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
